

An In-depth Technical Guide to Amino-PEG3-Amine Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *NH2-PEG3 hydrochloride*

Cat. No.: *B3167813*

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For researchers, scientists, and professionals in drug development, understanding the chemical properties and applications of PEG linkers is crucial. This guide provides a detailed overview of Amino-PEG3-Amine Dihydrochloride, a versatile bifunctional linker.

Core Chemical Properties

Amino-PEG3-Amine Dihydrochloride is the salt form of 1,11-diamino-3,6,9-trioxaundecane. The polyethylene glycol (PEG) backbone is hydrophilic, which enhances the solubility of molecules it is conjugated to. The terminal primary amine groups are reactive towards a variety of functional groups, making it a valuable crosslinking agent.

Property	Value	Source
Synonyms	1,11-Diamino-3,6,9-trioxaundecane dihydrochloride, Amino-PEG3-Amine dihydrochloride	-
CAS Number	929-75-9 (free base)	[1]
Molecular Formula	C ₈ H ₂₂ Cl ₂ N ₂ O ₃	Derived
Molecular Weight	265.18 g/mol	Derived
Appearance	White to off-white solid	General Knowledge
Solubility	Soluble in water and most polar organic solvents	[2][3]
Purity	Typically ≥95%	[1][2]
Storage Conditions	Store at -20°C, keep dry and avoid sunlight.[1][2] For long-term storage, -80°C is recommended for solutions.[4]	

Applications in Research and Development

The primary application of Amino-PEG3-Amine Dihydrochloride is as a bifunctional linker in bioconjugation and drug delivery. Its two primary amine groups allow for the conjugation of two different molecules, or for the modification of surfaces.

A significant area of application is in the development of PROteolysis TArgeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4][5][6] The PEG linker in a PROTAC connects the E3 ligase ligand to the target protein ligand.[5]

Experimental Protocols

General Protocol for Amide Bond Formation

This protocol describes a general method for conjugating Amino-PEG3-Amine to a carboxylic acid-containing molecule using EDC/NHS chemistry.

Materials:

- Amino-PEG3-Amine Dihydrochloride
- Carboxylic acid-containing molecule
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or MES buffer pH 6.0
- Quenching solution: Hydroxylamine or Tris buffer
- Purification system (e.g., HPLC, column chromatography)

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.
 - Add 1.5 equivalents of EDC and 1.5 equivalents of NHS.
 - Stir the reaction at room temperature for 15-30 minutes to form the NHS ester.
- Conjugation Reaction:
 - Dissolve Amino-PEG3-Amine Dihydrochloride in the reaction buffer. To neutralize the hydrochloride and free the amine, a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be required.
 - Add the activated NHS ester solution to the Amino-PEG3-Amine solution.

- Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C.
- Quenching the Reaction:
 - Add a quenching solution to stop the reaction by reacting with any unreacted NHS ester.
- Purification:
 - Purify the conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography.
- Characterization:
 - Confirm the identity and purity of the conjugate using techniques like LC-MS and NMR.

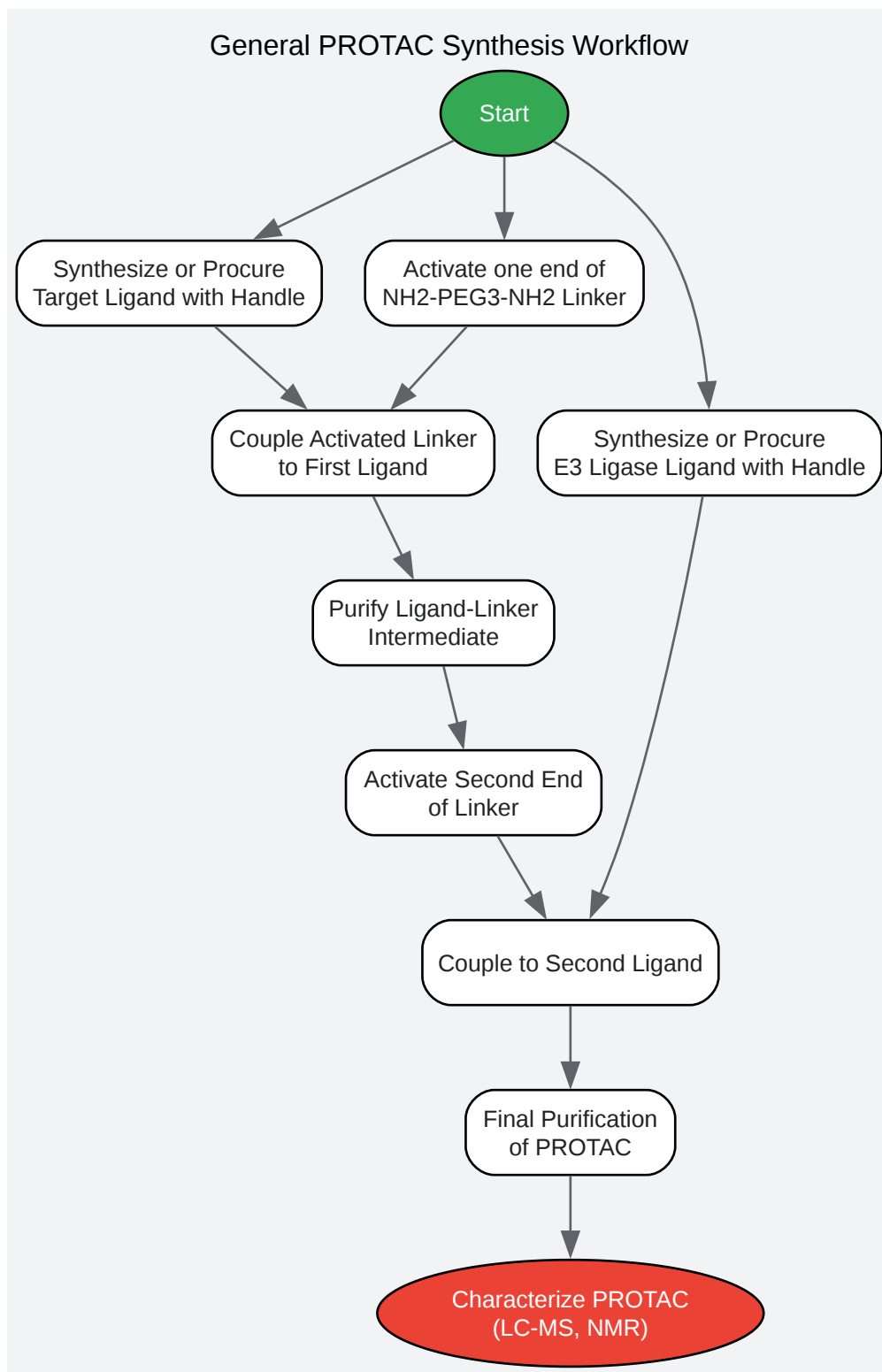
Visualizing the PROTAC Mechanism

The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the role of the PEG linker.

Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC molecule involves a multi-step process, which is outlined in the diagram below.



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Caption: A stepwise workflow for the synthesis of a PROTAC molecule.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Amino-PEG₃-Amine Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3167813#nh2-peg3-hydrochloride-chemical-properties]

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